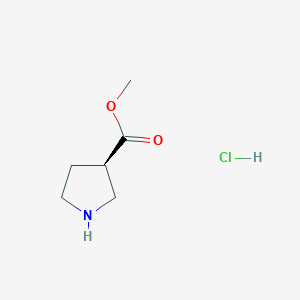

(R)-methyl pyrrolidine-3-carboxylate hydrochloride

Description

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 874964-22-4) is a chiral pyrrolidine derivative with a methyl ester group at the 3-position and an (R)-configuration. Its molecular formula is C₆H₁₂ClNO₂, and it has a molecular weight of 165.62 g/mol . The compound is synthesized via reaction of (R)-1-N-Boc-β-proline with propionyl chloride in methanol, yielding a pale orange oil with 99% purity after solvent removal . Key applications include its use as a chiral building block in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders .

Properties

IUPAC Name |

methyl (3R)-pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBSXSVVMNGQIN-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677202 | |

| Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874964-22-4 | |

| Record name | Methyl (3R)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3R)-pyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-pyrrolidine-3-carboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form ®-methyl pyrrolidine-3-carboxylate.

Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-methyl pyrrolidine-3-carboxylate hydrochloride.

Industrial Production Methods

Industrial production of ®-methyl pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification of ®-pyrrolidine-3-carboxylic acid with methanol.

Purification: The ester is purified through distillation or recrystallization.

Hydrochloride Formation: The purified ester is then converted to the hydrochloride salt using hydrochloric acid in a controlled environment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-methyl pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural properties enable the development of compounds targeting neurological disorders and other therapeutic areas.

Key Applications:

- Drug Development: It is utilized in creating novel drug candidates, particularly those that act on the central nervous system.

- Kinase Inhibitors: The compound has been identified as a reagent in synthesizing kinase inhibitors such as ERK1/2, which are important in cancer therapies .

Agrochemical Development

The compound is also employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is vital for improving crop yields and pest management strategies.

Impact on Agriculture:

- Pesticide Formulation: Enhances the effectiveness of existing agricultural chemicals, contributing to sustainable farming practices.

- Crop Protection: Aids in developing products that protect crops from various pests and diseases.

Research in Organic Chemistry

In organic synthesis, this compound acts as a valuable reagent. It allows researchers to explore new chemical reactions and develop innovative materials.

Research Highlights:

- Synthetic Pathways: Used in various synthetic routes to create complex organic molecules.

- Catalysis Studies: Investigated for its potential as a catalyst in asymmetric synthesis, particularly due to its chiral nature .

Biochemical Studies

The compound plays a significant role in biochemical research, particularly concerning metabolic pathways and enzyme interactions.

Research Applications:

- Enzyme Mechanisms: Employed to study enzyme kinetics and mechanisms, providing insights into biological processes.

- Protein-Ligand Interactions: Investigated for its ability to modulate interactions between proteins and ligands, which is crucial for drug design .

Cosmetic Formulations

This compound is incorporated into cosmetic products due to its potential skin-conditioning properties.

Cosmetic Benefits:

- Skin Conditioning: Used in formulations aimed at improving skin texture and hydration.

- Personal Care Products: Added to various personal care items for enhanced efficacy.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Drug development, kinase inhibitors | Targets neurological disorders |

| Agrochemical Development | Pesticide formulation | Improves crop yield and pest management |

| Organic Chemistry Research | Reagent for organic synthesis | Facilitates new chemical reactions |

| Biochemical Studies | Enzyme mechanisms, protein-ligand interactions | Enhances understanding of biological processes |

| Cosmetic Formulations | Skin-conditioning agents | Improves skin texture and hydration |

Case Studies

- Synthesis of Kinase Inhibitors : A study demonstrated the use of this compound in synthesizing selective ERK1/2 inhibitors, showcasing its relevance in cancer treatment research .

- Organic Synthesis Applications : Research highlighted its role as a chiral catalyst in asymmetric synthesis reactions, comparing its efficiency with traditional catalysts like L-Proline .

- Agrochemical Efficacy : Field trials indicated that formulations containing this compound significantly enhanced the effectiveness of conventional pesticides against specific pests, leading to improved crop yields .

Mechanism of Action

The mechanism of action of ®-methyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Enantiomeric and Stereoisomeric Variants

(S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 1065065-28-2):

The (S)-enantiomer shares the same molecular formula and weight but differs in stereochemistry. Both enantiomers are commercially available (e.g., Combi-Blocks) with 97% purity . Enantiomeric purity is critical for biological activity; for example, (R)-isomers may exhibit distinct receptor-binding profiles compared to (S)-isomers in drug candidates .- Methyl (3R,4R)-4-Methylpyrrolidine-3-Carboxylate Hydrochloride (CAS: 2101775-05-5): This derivative introduces a methyl group at the 4-position, increasing molecular weight to 193.67 g/mol (C₈H₁₆ClNO₂).

Substituent-Modified Derivatives

- Ethyl Pyrrolidine-3-Carboxylate Hydrochloride (CAS: 72925-15-6): Replacing the methyl ester with an ethyl group increases molecular weight to 179.65 g/mol (C₇H₁₄ClNO₂). Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting drug bioavailability .

- 3-Cyano-3-Methylpyrrolidine Hydrochloride (CAS: 186597-29-5): This compound substitutes the ester with a cyano group, reducing molecular weight to 146.62 g/mol (C₆H₁₁ClN₂). The cyano group increases polarity and may enhance interactions with enzymatic active sites .

Ureido and Aryl-Substituted Derivatives

- (±)-Methyl 1-Methyl-4-Phenyl-3-[(3-Phenylureido)Methyl]Pyrrolidine-3-Carboxylate (CAS: Not listed): This derivative incorporates phenylurea and phenyl groups, significantly increasing molecular weight (~408 g/mol). Such modifications improve binding to hydrophobic targets but reduce solubility in aqueous media .

- (±)-Methyl 3-Cyano-1-Methyl-4-(2-Thienyl)Pyrrolidine-3-Carboxylate (CAS: Not listed): The addition of a thienyl group and cyano substituent (MW: 251 g/mol) introduces heteroaromaticity, which can enhance π-π stacking interactions in drug-receptor complexes .

Key Data Table: Structural and Functional Comparisons

Biological Activity

(R)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS No. 874964-22-4) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity. The compound features a pyrrolidine ring with a carboxylate group and a methyl ester, making it a derivative of proline.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing cellular processes .

- Protein-Ligand Interactions : Its ability to interact with proteins suggests potential applications in drug design, particularly in targeting enzymes linked to disease processes .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For example, it has been evaluated as an inhibitor against the SARS-CoV-2 virus, demonstrating low-micromolar inhibition of critical viral enzymes .

Antiproliferative Activity

Research has established clear structure-activity relationships (SARs) for this compound in various cancer cell lines. In vitro studies indicated that derivatives of pyrrolidine exhibited significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer), CH1 (ovarian cancer), and SW480 (colon cancer) .

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. A series of studies demonstrated that modifications to the pyrrolidine structure could enhance its antimicrobial efficacy, particularly against drug-resistant strains .

Case Studies and Research Findings

- SARS-CoV-2 Inhibition : A study focused on synthesizing derivatives of this compound that exhibited inhibitory activity against the nsp3 macrodomain of SARS-CoV-2. The best-performing compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as antiviral agents .

- Cancer Research : In a comparative study of antiproliferative activities, several derivatives were tested across different human cancer cell lines. Results indicated that specific modifications to the methyl pyrrolidine structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

- Antimicrobial Studies : Research evaluating the antimicrobial properties revealed that certain derivatives displayed effective inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 5 µM .

Comparison with Similar Compounds

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| Pyrrolidine | Basic structural analog | Lacks additional functional groups |

| Proline | Naturally occurring amino acid | Contains only one carboxylic acid group |

| Pyrrolidine-2-carboxylate | Similar reactivity but different applications | Lacks methyl ester functionality |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-methyl pyrrolidine-3-carboxylate hydrochloride to achieve high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be optimized using chiral chromatography (e.g., HPLC with chiral stationary phases) or asymmetric synthesis techniques. For example, stereoselective reduction of intermediates or enzymatic resolution may enhance enantiomeric excess (ee). Chiral derivatizing agents (e.g., Mosher’s acid) combined with -NMR can quantify ee . Additionally, synthetic routes involving enantiopure starting materials, such as (3R,4R)-configured precursors, have been reported for structurally related pyrrolidine derivatives .

| Key Parameters for Optimization |

|---|

| Chiral column type (e.g., amylose/cyclodextrin-based) |

| Reaction temperature and solvent polarity |

| Catalyst selection (e.g., chiral Lewis acids) |

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (for refinement) and Mercury (for visualization) can analyze crystallographic data to confirm the (R)-configuration . Alternatively, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can correlate experimental spectra with computational models (e.g., density functional theory) . Chiral HPLC retention times should match those of authenticated standards .

Advanced Research Questions

Q. How can computational modeling aid in understanding the conformational flexibility of the pyrrolidine ring in this compound?

- Methodological Answer : The Cremer-Pople puckering parameters (, , ) quantitatively describe ring puckering. Using crystallographic data, software like WinGX can calculate these parameters by defining a least-squares plane for the ring atoms. For example, a study on pyrrolidine derivatives demonstrated that substituents at the 3-position influence puckering amplitude () and pseudorotation phase angles () . Molecular dynamics (MD) simulations in solvents like DMSO or water can further predict dominant conformers under experimental conditions.

| Puckering Parameters for a Representative Structure |

|---|

| , , |

| (Values hypothetical; adjust based on crystallographic data) |

Q. What strategies resolve discrepancies in crystallographic data during structure refinement of this compound?

- Methodological Answer : Discrepancies (e.g., high R-factors or anomalous thermal parameters) require iterative refinement using SHELXL. Key steps include:

Verify hydrogen atom placement via riding models or neutron diffraction.

Check for twinning using SHELXD; apply TWIN/BASF commands if necessary .

Analyze residual electron density maps for solvent molecules or disorder.

Software suites like WinGX integrate tools for metric analysis (e.g., bond angles, torsion angles) to validate geometry against expected values .

Q. How does the hydrochloride counterion influence the stability and solubility of this compound?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability can be assessed via:

-

Thermogravimetric analysis (TGA) : Detect dehydration or decomposition temperatures.

-

Dynamic vapor sorption (DVS) : Measure hygroscopicity under varying humidity.

-

pH-solubility profiling : Compare solubility in buffers (pH 1–7.4) to identify optimal storage conditions .

Solubility in Common Solvents Water: >50 mg/mL (pH 2) Methanol: ~100 mg/mL DCM: <10 mg/mL

Q. What are the best practices for characterizing enantiomeric impurities in this compound?

- Methodological Answer : Use chiral HPLC with a validated method (e.g., CHIRALPAK® IC column, 90:10 hexane:isopropanol mobile phase). LC-MS/MS can detect trace impurities (<0.1%). For absolute quantification, prepare calibration curves using spiked samples of known (S)-enantiomer concentrations. Cross-validate with -NMR using chiral solvating agents like Yb(hfc) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the compound’s conformation?

- Methodological Answer : NMR captures solution-state conformers, while X-ray reflects solid-state packing. To reconcile discrepancies:

Perform variable-temperature NMR to identify dynamic equilibria.

Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data.

Analyze crystal packing forces (e.g., hydrogen bonds, π-π interactions) using Mercury’s Materials Module .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.